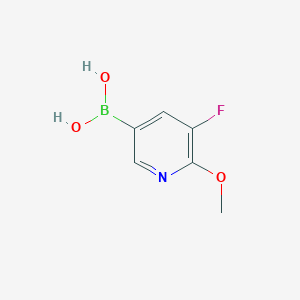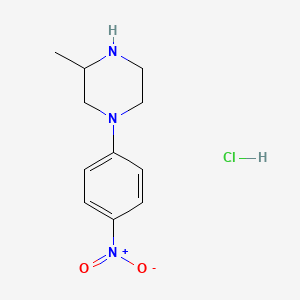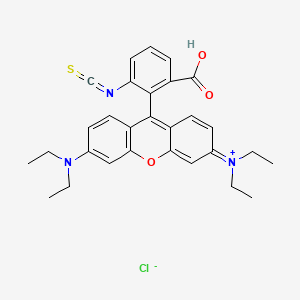
(5-フルオロ-6-メトキシピリジン-3-イル)ボロン酸
説明
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H7BFNO3 and its molecular weight is 170.94 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Fluoro-6-methoxypyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-6-methoxypyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
(5-フルオロ-6-メトキシピリジン-3-イル)ボロン酸: は、特に鈴木・宮浦クロスカップリング反応における有機合成の貴重な試薬です . この反応は、さまざまな有機化合物の合成における重要なステップである炭素-炭素結合の形成に不可欠です。ボロン酸基は、パラジウム触媒の存在下でハロゲン含有化合物と反応し、医薬品、農薬、有機材料で使用される複雑な分子の形成につながります。
医薬品研究
この化合物は、11β-ヒドロキシラーゼ (CYP11B1) の強力な阻害剤であるピリジルメチルピリジン誘導体の合成の前駆体として役立ちます . この酵素の阻害剤は、クッシング症候群の治療に重要であり、コルチコステロイド過剰産生に関連する他の状態の治療に潜在的に使用できる可能性があります。
材料科学
材料科学では、(5-フルオロ-6-メトキシピリジン-3-イル)ボロン酸は、MがPt、Zn、Pd、Cu、Ni、Co、およびMnなどの金属を表す蛍光性M2L4型カプセルの作成に使用されます . これらのカプセルは、さまざまな化学反応におけるセンシング、イメージング、および触媒として潜在的な用途があります。
作用機序
Target of Action
The primary target of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura coupling . These catalysts facilitate the formation of new carbon-carbon bonds, a critical process in organic synthesis .
Mode of Action
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to the transition metal catalyst . This is followed by an oxidative addition where the catalyst donates electrons to form a new bond .
Biochemical Pathways
The primary biochemical pathway affected by (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura coupling . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis and is widely used in the production of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that (5-Fluoro-6-methoxypyridin-3-yl)boronic acid may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that (5-Fluoro-6-methoxypyridin-3-yl)boronic acid can be effective in diverse chemical environments.
生化学分析
Biochemical Properties
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function as a biochemical reagent .
Cellular Effects
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid involves its interaction with biomolecules through its boronic acid group. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. The compound can also influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid can change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to heat or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function .
Metabolic Pathways
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .
特性
IUPAC Name |
(5-fluoro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWTXKZPAZAQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660175 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856250-60-7 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)




![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
amine](/img/structure/B1461602.png)



![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)

![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)

